molecular formula C13H15Cl3N2 B123441 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride CAS No. 149062-75-9

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

Katalognummer: B123441
CAS-Nummer: 149062-75-9
Molekulargewicht: 305.6 g/mol
InChI-Schlüssel: KPVQNWQDBLOUQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von CI-1002 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung des Azepinochinazolin-Kerns. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

    Bildung des Azepinochinazolin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

  • Chlorierung

Biologische Aktivität

1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride (CI-1002) is a compound that has garnered attention for its unique biological activities. This article explores its mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C13H15Cl3N2
  • Molecular Weight : 305.6 g/mol
  • IUPAC Name : 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride
  • CAS Number : 149062-75-9

CI-1002 has been primarily recognized for its dual role as an acetylcholinesterase inhibitor and a muscarinic antagonist . These properties suggest potential applications in treating neurological disorders by enhancing cholinergic transmission and modulating receptor activity.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions and memory retention. CI-1002 has shown promising results in various assays measuring AChE activity.

Muscarinic Antagonism

As a muscarinic antagonist, CI-1002 may block the action of acetylcholine at muscarinic receptors. This can have implications for conditions such as overactive bladder and certain types of cognitive impairment.

Biological Activity Profiles

Research indicates that CI-1002 exhibits a range of biological activities across various enzymatic pathways. The ToxCast database provides a comprehensive profiling of its biochemical interactions:

Assay CategoryAssaysActivesActive %≤10 μM≤1 μM
Cholinesterase31515.165015
CYP (Cytochrome P450)108438.64450129
GPCR (Aminergic)3215795.06540148

These data highlight the compound's significant interaction with cholinesterase and cytochrome P450 enzymes, indicating its potential for drug metabolism and efficacy in various therapeutic areas .

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that CI-1002 can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties : Research has indicated that CI-1002 may exert anti-inflammatory effects by modulating cytokine production in immune cells. This could have implications for treating inflammatory conditions .
  • Pharmacokinetics and Toxicology : The pharmacokinetic profile of CI-1002 suggests a favorable absorption and distribution in biological systems. However, further studies are needed to fully understand its toxicological impacts .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

  • Acetylcholinesterase Inhibition :
    • This compound has been studied for its role as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Muscarinic Antagonism :
    • It also acts as a muscarinic antagonist. This property is significant in developing treatments for various neurological disorders where modulation of the cholinergic system is beneficial.
  • Toxicological Profiling :
    • The compound has been included in the U.S. EPA's ToxCast project for toxicity screening. It was evaluated across numerous enzymatic and ligand-binding assays to understand its potential effects on biological systems .

High-throughput Screening (HTS)

The compound has been part of extensive high-throughput screening efforts to identify its interactions with various biological targets:

  • Enzymatic Activity :
    • It was tested against 331 assays that measure chemical binding to receptors and enzymatic activity. The results indicated its potential effects on CYP450 enzymes and G-protein-coupled receptors (GPCRs), which are critical in drug metabolism and signaling pathways .

Study 1: ToxCast Chemical Profiling

In a comprehensive study analyzing 976 chemicals under the ToxCast project:

  • 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride was assessed for its activity across multiple assays.
  • The study provided half-maximal activity concentrations (AC50) for several enzymatic interactions and highlighted the compound's potential toxicity profiles based on its interactions with various biological targets .

Study 2: Enzymatic Inhibition

In another investigation focusing on enzymatic inhibition:

  • The compound showed significant interaction with cholinesterase enzymes and CYP450 isoforms.
  • These findings suggest that it may have implications for drug-drug interactions and metabolic pathways relevant to pharmacotherapy .

Eigenschaften

CAS-Nummer

149062-75-9

Molekularformel

C13H15Cl3N2

Molekulargewicht

305.6 g/mol

IUPAC-Name

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

InChI

InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H

InChI-Schlüssel

KPVQNWQDBLOUQW-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

Kanonische SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

Key on ui other cas no.

149062-75-9

Synonyme

1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 1 g of 1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one in 15 mL of triethylsilane was added 8 g of anhydrous zinc chloride and the mixture was refluxed under nitrogen with vigorous stirring. The triethylsilane was replenished in about 8-hour intervals. When the reaction was judged complete by TLC (300:25:1 chloroform:methanol: 28% aqueous ammonia, basified aliquot) the excess of triethylsilane and other volatiles were removed in vacuo and the residue was purified and worked-up as in Method A to give the desired 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride as white crystalline solid.
Name
1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.